![molecular formula C22H17ClN4O2 B13853462 N-(4-chlorophenyl)-6-[2-(methylamino)pyrimidin-4-yl]oxynaphthalene-1-carboxamide](/img/structure/B13853462.png)
N-(4-chlorophenyl)-6-[2-(methylamino)pyrimidin-4-yl]oxynaphthalene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-6-[2-(methylamino)pyrimidin-4-yl]oxynaphthalene-1-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a chlorophenyl group, a methylamino pyrimidinyl group, and an oxynaphthalene carboxamide moiety. Its unique structure makes it a valuable tool in various fields of study, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-6-[2-(methylamino)pyrimidin-4-yl]oxynaphthalene-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Methylamino Group: The methylamino group is introduced via a nucleophilic substitution reaction using methylamine.
Coupling with Chlorophenyl Group: The chlorophenyl group is coupled to the pyrimidine ring through a palladium-catalyzed cross-coupling reaction.
Formation of the Oxynaphthalene Carboxamide Moiety: The final step involves the formation of the oxynaphthalene carboxamide moiety through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chlorophenyl)-6-[2-(methylamino)pyrimidin-4-yl]oxynaphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyrimidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides, amines, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-6-[2-(methylamino)pyrimidin-4-yl]oxynaphthalene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-6-[2-(methylamino)pyrimidin-4-yl]oxynaphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine
- 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
Uniqueness
N-(4-chlorophenyl)-6-[2-(methylamino)pyrimidin-4-yl]oxynaphthalene-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C22H17ClN4O2 |
|---|---|
Peso molecular |
404.8 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-6-[2-(methylamino)pyrimidin-4-yl]oxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C22H17ClN4O2/c1-24-22-25-12-11-20(27-22)29-17-9-10-18-14(13-17)3-2-4-19(18)21(28)26-16-7-5-15(23)6-8-16/h2-13H,1H3,(H,26,28)(H,24,25,27) |
Clave InChI |
UKFXPJQEYJBYQU-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC=CC(=N1)OC2=CC3=C(C=C2)C(=CC=C3)C(=O)NC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine](/img/structure/B13853379.png)
![N,N-dimethyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13853388.png)
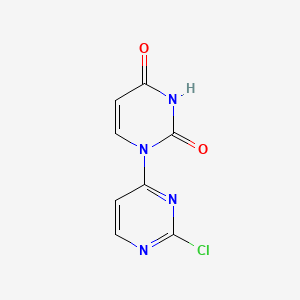
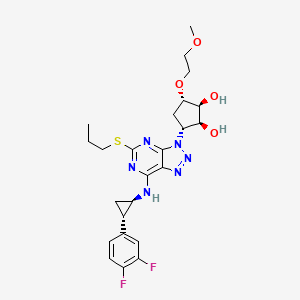
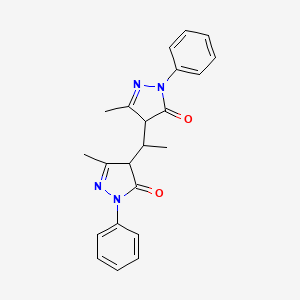
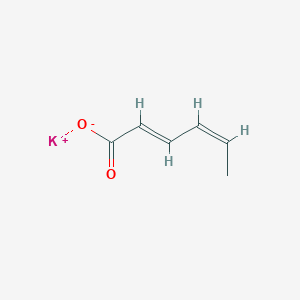
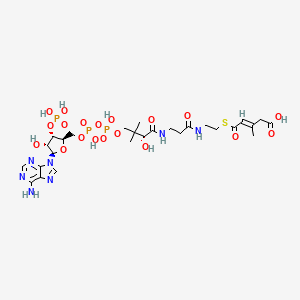
![N,N',N''-([1,1'-Biphenyl]-2,2',5-triyl)triacetamide](/img/structure/B13853432.png)
![2-ethoxy-3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B13853443.png)
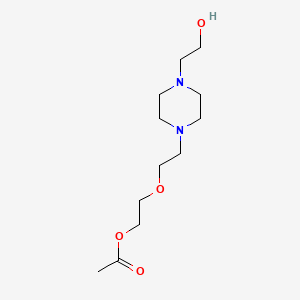
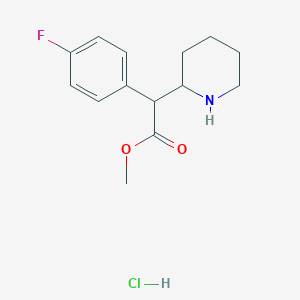
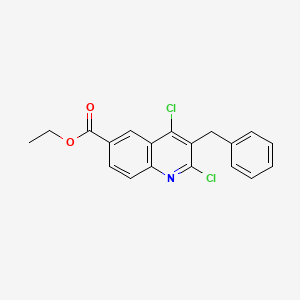
![1-[5-(3,4-Dichlorophenyl)pyrimidin-2-yl]ethanone](/img/structure/B13853450.png)
![[3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol](/img/structure/B13853461.png)
